2-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-1,4,5,6-tetrahydrocyclopenta[d]imidazole
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole synthesis involves various methods. One of the common methods is the reaction of glyoxal and formaldehyde in ammonia . Another method involves the cyclization of amido-nitriles .Molecular Structure Analysis
The molecular structure of imidazole is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms is 0.006 (2) Å .Chemical Reactions Analysis
Imidazole and its derivatives show a broad range of chemical and biological properties . They are used in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . It shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .Mechanism of Action
Safety and Hazards
Future Directions
Imidazole and benzimidazole rings are being widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .
properties
IUPAC Name |
2-[(4-fluorosulfonyloxyphenyl)methylsulfanyl]-1,4,5,6-tetrahydrocyclopenta[d]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S2/c14-21(17,18)19-10-6-4-9(5-7-10)8-20-13-15-11-2-1-3-12(11)16-13/h4-7H,1-3,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDFKZVQEVJSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N2)SCC3=CC=C(C=C3)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-1,4,5,6-tetrahydrocyclopenta[d]imidazole |
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